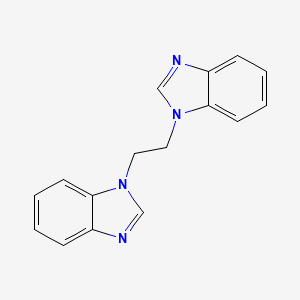phosphonium bromide](/img/structure/B15078873.png)
[(2E)-4-bromo-2-butenyl](triphenyl)phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-bromo-2-butenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H21Br2P. This compound is known for its role in organic synthesis, particularly in the Wittig reaction, where it is used to form carbon-carbon double bonds. The compound is characterized by the presence of a phosphonium group attached to a bromo-substituted butenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-bromo-2-butenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-bromo-2-butenyl bromide. The reaction is carried out in an inert atmosphere, often using solvents such as methylene chloride or acetonitrile. The reaction mixture is refluxed to ensure complete conversion, and the product is isolated by precipitation with diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-bromo-2-butenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Phenylhydrazine: Reacts with the compound in the presence of sodium carbonate to form phenylhydrazine derivatives.
Strong Bases: Such as butyllithium, are used to deprotonate the phosphonium salt, forming ylides for Wittig reactions.
Major Products
Alkenes: Formed through Wittig reactions.
Pyrazoline Derivatives: Formed through cyclization of phenylhydrazine derivatives.
Scientific Research Applications
(2E)-4-bromo-2-butenylphosphonium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mechanism of Action
The primary mechanism of action for (2E)-4-bromo-2-butenylphosphonium bromide involves the formation of ylides. These ylides react with carbonyl compounds to form oxaphosphetane intermediates, which decompose to yield alkenes and triphenylphosphine oxide. This reaction is highly stereoselective and is a key step in the Wittig reaction .
Comparison with Similar Compounds
Similar Compounds
(4-Carboxybutyl)triphenylphosphonium bromide: Similar structure but with a carboxyl group instead of a bromo group.
Butyltriphenylphosphonium bromide: Contains a butyl group instead of a bromo-butenyl group.
Uniqueness
(2E)-4-bromo-2-butenylphosphonium bromide is unique due to its ability to form stable ylides and its high reactivity in Wittig reactions. Its bromo-butenyl group provides additional reactivity compared to other phosphonium salts, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C22H22Br2P+ |
|---|---|
Molecular Weight |
477.2 g/mol |
IUPAC Name |
[(E)-4-bromobut-2-enyl]-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C22H21BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-17H,18-19H2;1H/q+1;/b11-10+; |
InChI Key |
XJFIFZYWUOWAPZ-ASTDGNLGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](C/C=C/CBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15078798.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078802.png)
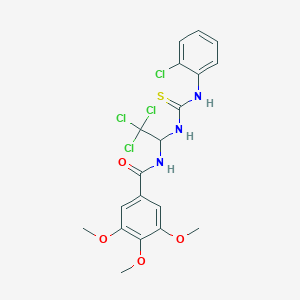
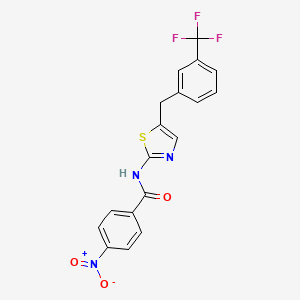
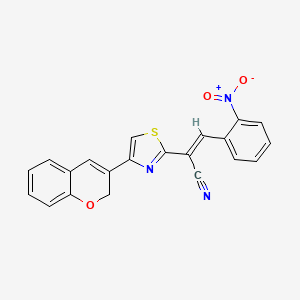
![methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15078816.png)
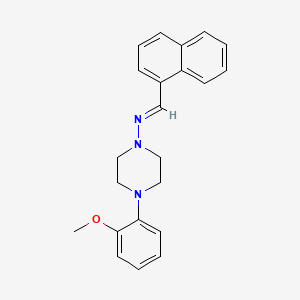
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078838.png)

![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B15078850.png)
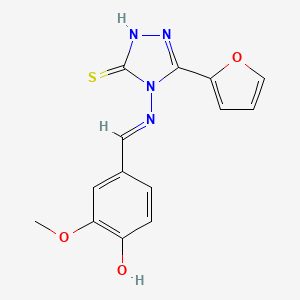
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15078865.png)
![2,6-Diphenyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B15078867.png)
